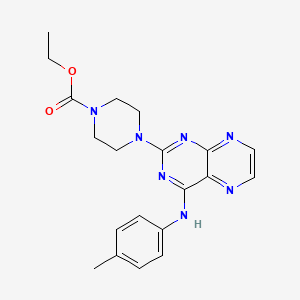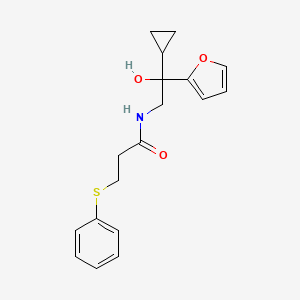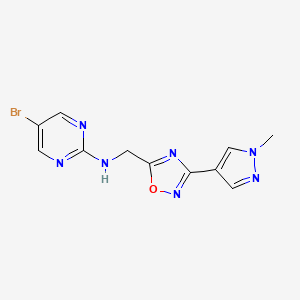
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including halogenated hydrocarbon amination, condensation reactions, and Pd-catalyzed reactions. For instance, Cai Zhi (2010) detailed the preparation of a structurally related molecule through halogenated hydrocarbon amination reaction, demonstrating the complexity and the precision required in synthesizing such compounds (Cai Zhi, 2010). Similarly, T. Hiyama et al. (1990) described a Pd-catalyzed method for synthesizing a precursor of an anti-inflammatory agent, showcasing the utility of palladium catalysis in constructing complex naphthalene derivatives (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Molecular Structure Analysis
The molecular structure of related naphthamide derivatives has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These analyses reveal details about the conformation, bonding, and overall architecture of the molecules. For example, Cemal Koray Özer et al. (2009) characterized N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, showing the importance of crystallography in determining molecular geometry and conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
The chemical behavior of naphthamide derivatives can involve a range of reactions, including electrophilic substitution, nitration, and sulfonation, reflecting the reactive nature of these compounds. K. Clarke et al. (1973) discussed the electrophilic substitution reactions of naphtho[1,2-b]thiophene, indicating the reactivity patterns that might be expected for similar compounds (Clarke, Gregory, & Scrowston, 1973).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The study on catalytic methylation of 2-naphthol using dimethyl carbonate highlights the importance of such chemical reactions in producing intermediates for pharmaceuticals like naproxen, indicating potential catalytic applications for similar compounds (Yadav & Salunke, 2013).
Optical and Photophysical Properties
Research on postfunctionalization of poly(3-hexylthiophene) underscores the impact of functional groups on optical properties, suggesting that derivatives of "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide" might be explored for their optical and photophysical characteristics (Li, Vamvounis, & Holdcroft, 2002).
Biodesulfurization
The ability of Rhodococcus sp. to desulfurize naphthothiophene through selective cleavage of carbon-sulfur bonds indicates a bio-remediation potential for thiophene-containing naphthamides in treating sulfur-contaminated compounds (Kirimura et al., 2002).
Antimicrobial Applications
A study on 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antibacterial and antifungal activities, suggesting that "N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide" could have potential as an antimicrobial agent (Helal et al., 2013).
Anticancer Applications
The discovery of naphthyridine derivatives inducing necroptosis and apoptosis in melanoma cells presents a possible application in cancer therapy, hinting at the therapeutic potential of structurally related compounds (Kong et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-22-11-10-20(13-15-9-12-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,12,14H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZCIYDECLDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)
![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)
![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)
![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)



